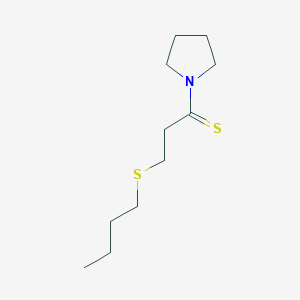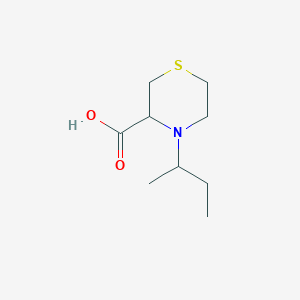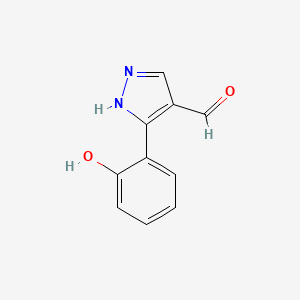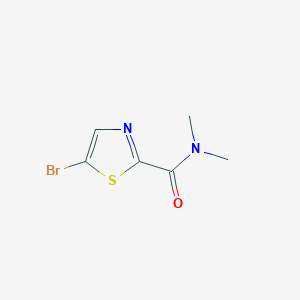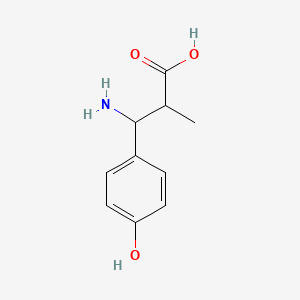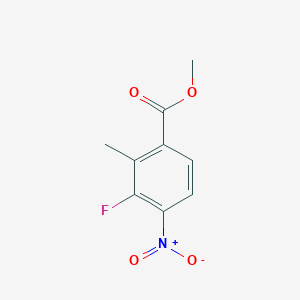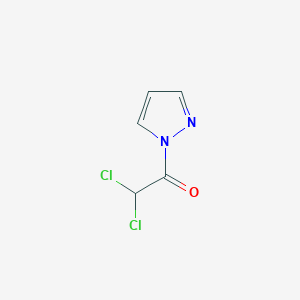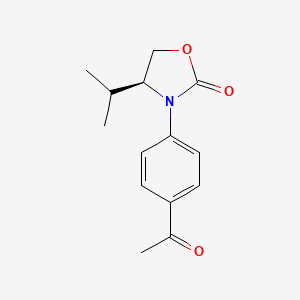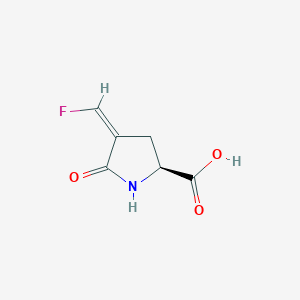
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoromethylene group attached to a pyrrolidine ring. The presence of the fluorine atom imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluoromethylation: Introduction of the fluoromethylene group is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Oxidation: The pyrrolidine ring is oxidized to introduce the ketone functionality at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethylene group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of (S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluoromethylene group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid: Lacks the (S)-configuration.
5-Oxopyrrolidine-2-carboxylic acid: Lacks the fluoromethylene group.
Fluoromethylene derivatives: Compounds with similar fluorine-containing groups but different core structures.
Uniqueness
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the fluoromethylene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C6H6FNO3 |
|---|---|
Molekulargewicht |
159.11 g/mol |
IUPAC-Name |
(2S,4Z)-4-(fluoromethylidene)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6FNO3/c7-2-3-1-4(6(10)11)8-5(3)9/h2,4H,1H2,(H,8,9)(H,10,11)/b3-2-/t4-/m0/s1 |
InChI-Schlüssel |
BKYZBGBJTOYQIX-SWOZAWMQSA-N |
Isomerische SMILES |
C\1[C@H](NC(=O)/C1=C\F)C(=O)O |
Kanonische SMILES |
C1C(NC(=O)C1=CF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
